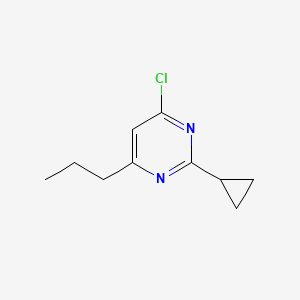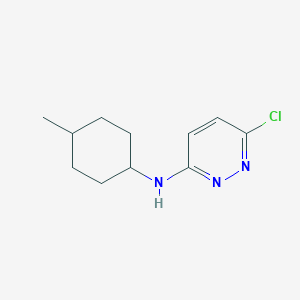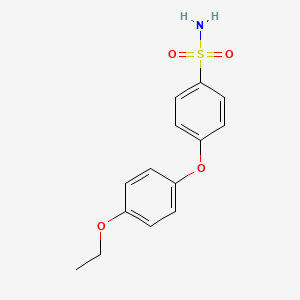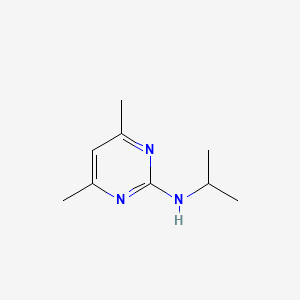
4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4 and 6 positions with methyl groups and at the 2 position with an amine group that is further substituted with a propan-2-yl group .
Applications De Recherche Scientifique
Antiviral Therapeutics
Pyrimidine derivatives have shown potential in antiviral therapy. Compounds with a pyrimidine base structure, similar to “4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine”, have been found to exhibit antiviral activity against viruses such as the Newcastle disease virus . Further modification and study of these compounds could lead to new antiviral drugs.
Antileukemia Agents
Pyrimidine derivatives are also being explored for their activity as antileukemia agents. They are used in the synthesis of compounds that show promise in the treatment of chronic myelogenous leukemia . This includes their role as intermediates in the production of drugs like Nilotinib.
Anti-inflammatory and Analgesic Applications
Recent research developments have highlighted the anti-inflammatory and analgesic properties of pyrimidine derivatives. These compounds are synthesized through various methods and have shown promising structure–activity relationships (SARs) in this field .
Ratiometric Fluorescent Probes
Pyrimidine derivatives have been utilized in the development of ratiometric fluorescent probes for monitoring acidic conditions. A novel cellulose-based probe capable of detecting extremely acidic environments was developed by grafting a pyrimidine derivative onto dialdehyde cellulose .
Antitrypanosomal Activity
New pyrimidine derivatives have been synthesized and evaluated for their antitrypanosomal activity, which is crucial in the fight against diseases like sleeping sickness .
Antimicrobial and Antioxidant Properties
The pyrimidine scaffold is known for its widespread therapeutic applications, including antimicrobial and antioxidant properties. This makes it a valuable compound for developing treatments against various bacterial infections and oxidative stress-related conditions .
Propriétés
IUPAC Name |
4,6-dimethyl-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)10-9-11-7(3)5-8(4)12-9/h5-6H,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNIVICOKAFRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




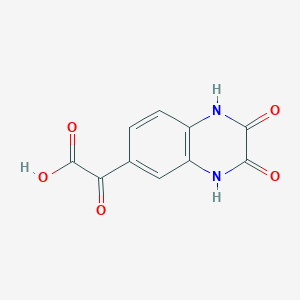


amine](/img/structure/B1486495.png)
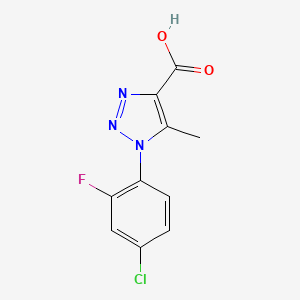
amine](/img/structure/B1486500.png)
![(4-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1486501.png)
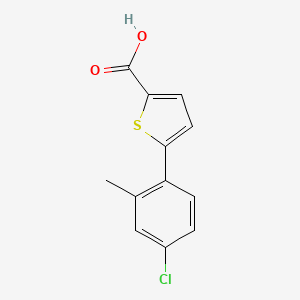
![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1486504.png)
amine](/img/structure/B1486506.png)
